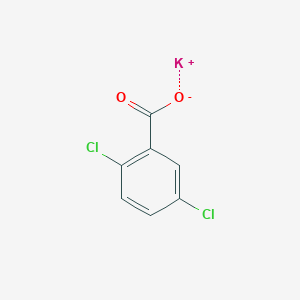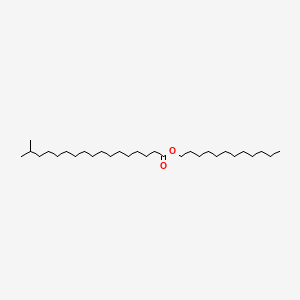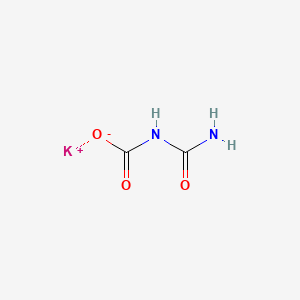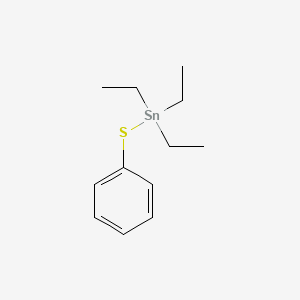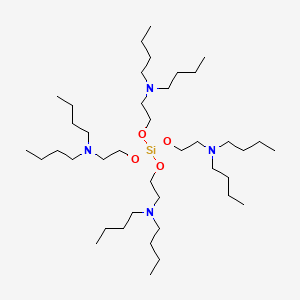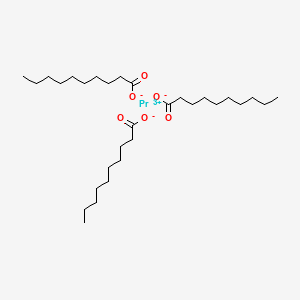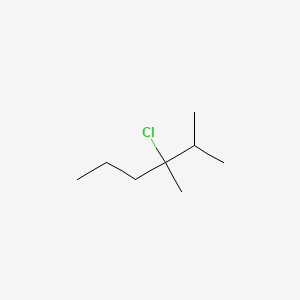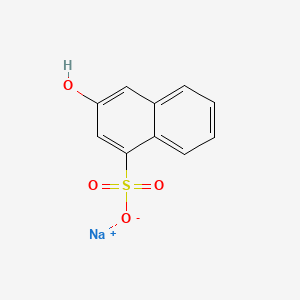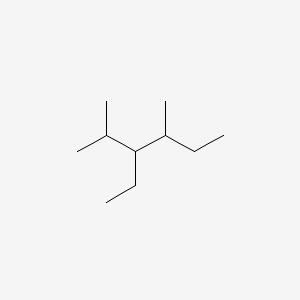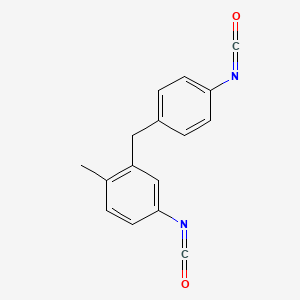
calcium;2-octadecoxycarbonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2-octadecoxycarbonylbenzoate is a chemical compound that belongs to the class of calcium salts It is characterized by the presence of a calcium ion complexed with 2-octadecoxycarbonylbenzoate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-octadecoxycarbonylbenzoate typically involves the reaction of calcium salts with 2-octadecoxycarbonylbenzoic acid. One common method is to dissolve calcium chloride in water and then add 2-octadecoxycarbonylbenzoic acid dissolved in an organic solvent such as ethanol. The reaction mixture is stirred and heated to facilitate the formation of the calcium salt. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;2-octadecoxycarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;2-octadecoxycarbonylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a calcium ion source.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of medical formulations.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of calcium;2-octadecoxycarbonylbenzoate involves its interaction with cellular components and molecular targets. The calcium ion plays a crucial role in various physiological processes, including signal transduction, muscle contraction, and enzyme activation. The 2-octadecoxycarbonylbenzoate anion may interact with specific proteins and receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium carbonate: A common calcium salt used in various applications, including as a dietary supplement and in industrial processes.
Calcium oxalate: Found in plants and used in the study of biomineralization processes.
Calcium gluconate: Used in medicine to treat calcium deficiencies and as a food additive.
Uniqueness
Calcium;2-octadecoxycarbonylbenzoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a calcium ion with the 2-octadecoxycarbonylbenzoate anion allows for unique interactions with biological systems and materials, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
84681-97-0 |
|---|---|
Molekularformel |
C26H41CaO4+ |
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
calcium;2-octadecoxycarbonylbenzoate |
InChI |
InChI=1S/C26H42O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28;/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,28);/q;+2/p-1 |
InChI-Schlüssel |
OOSZECFMUSHKML-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


